Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole structure
943-08-8 structure
اسم المنتج:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
كاس عدد:943-08-8
وسط:C8H5F2NS2
ميغاواط:217.258805990219
MDL:MFCD00518584
CID:797334
PubChem ID:1522327

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Benzothiazole,2-[(difluoromethyl)thio]-
    • 2-(difluoromethylsulfanyl)-1,3-benzothiazole
    • 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
    • 2-(difluoromethylthio)benzo[d]thiazole
    • 2-(difluoromethylthio)benzothiazole
    • 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
    • 2-Difluormethylthiobenzothiazol
    • 2-Difluormethylthio-benzthiaxazol
    • 2-difluoromethylsulfanyl-benzothiazole
    • HMS1762N13
    • 2-[(Difluoromethyl)thio]benzothiazole (ACI)
    • 2-((Difluoromethyl)thio)benzo[d]thiazole
    • Z55073648
    • 943-08-8
    • BS-29880
    • C8H5F2NS2
    • SCHEMBL15003935
    • XYUPZERKMMCICQ-UHFFFAOYSA-N
    • DTXSID30364107
    • NCGC00319969-01
    • 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
    • MFCD00518584
    • AKOS001035843
    • EN300-89177
    • CS-0186378
    • AB01316392-02
    • CCG-321108
    • 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
    • MDL: MFCD00518584
    • نواة داخلي: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
    • مفتاح Inchi: XYUPZERKMMCICQ-UHFFFAOYSA-N
    • ابتسامات: FC(SC1SC2C(=CC=CC=2)N=1)F

حساب السمة

  • نوعية دقيقة: 216.98300
  • النظائر كتلة واحدة: 216.983
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 5
  • عدد الذرات الثقيلة: 13
  • تدوير ملزمة العد: 2
  • تعقيدات: 180
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 66.4A^2
  • إكسلوغ 3: 4

الخصائص التجريبية

  • كثيف: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
  • نقطة انصهار: 32-33°C
  • نقطة الغليان: 70-75 ºC (0.1 Torr)
  • نقطة الوميض: 109.7±30.1 ºC,
  • انكسار: 1.6088 (589.3 nm 25 ºC)
  • الذوبان: Almost insoluble (0.098 g/l) (25 º C),
  • بسا: 66.43000
  • لوغب: 3.61100

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole أمن المعلومات

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole بيانات الجمارك

  • رمز النظام المنسق:2934999090
  • بيانات الجمارك:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FP543-1g
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
943-08-8 98%
1g
1283.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FP543-200mg
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
943-08-8 98%
200mg
364.0CNY 2021-07-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD63097-250mg
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 98%
250mg
¥124.0 2024-04-17
Chemenu
CM361643-1g
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8 95%+
1g
$89 2024-07-19
Alichem
A059004086-5g
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 97%
5g
$1017.60 2023-08-31
TRC
D591700-25mg
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8
25mg
$ 70.00 2022-06-05
TRC
D591700-50mg
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8
50mg
$ 95.00 2022-06-05
Alichem
A059004086-1g
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 97%
1g
$326.40 2023-08-31
eNovation Chemicals LLC
Y1226383-5g
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 95%
5g
$650 2024-06-03
Enamine
EN300-89177-2.5g
2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8 95%
2.5g
$286.0 2023-09-01

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
المراجع
A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane
Huang, Weichen; Zheng, Yongxiang; Keess, Sebastian ; Molander, Gary A., Journal of the American Chemical Society, 2023, 145(9), 5363-5369

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ;  30 min, rt
1.2 overnight, rt
المراجع
Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study
Liu, Guo-Kai ; Qin, Wen-Bing; Li, Xin; Lin, Li-Ting; Wong, Henry N. C., Journal of Organic Chemistry, 2019, 84(24), 15948-15957

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water
المراجع
Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox Catalysis
Ran, Yang; Lin, Qing-Yu; Xu, Xiu-Hua; Qing, Feng-Ling, Journal of Organic Chemistry, 2017, 82(14), 7373-7378

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  20 h, 20 - 30 °C
1.2 Solvents: Methanol ;  20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
المراجع
Electrochemical Difluoromethylation of Electron-rich Olefins
Luan, Shinan; Castanheiro, Thomas; Poisson, Thomas, Organic Letters, 2023, 25(10), 1678-1682

طريقة الإنتاج 5

رد فعل الشرط
1.1 Solvents: p-Xylene ;  1 h, 90 °C
المراجع
Conversion between difluorocarbene and difluoromethylene ylide
Zheng, Jian; Lin, Jin-Hong; Cai, Ji; Xiao, Ji-Chang, Chemistry - A European Journal, 2013, 19(45), 15261-15266

طريقة الإنتاج 6

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ;  8 h, 60 °C
المراجع
Synthesis and application of difluoro methylene phosphorus inner salt
, World Intellectual Property Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
المراجع
Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis
Rong, Jian; Deng, Ling; Tan, Ping; Ni, Chuanfa; Gu, Yucheng; et al, Angewandte Chemie, 2016, 55(8), 2743-2747

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
المراجع
Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal Activities
Dai, Peng; Yu, Xiang; Teng, Peng; Zhang, Wei-Hua ; Deng, Chao, Organic Letters, 2018, 20(21), 6901-6905

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  10 min, rt
المراجع
Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classification
Chen, Xiu-Ping; Han, Jie; Hu, Yin-Jie; Li, Yun-Fang; Wang, Xiang-Cong; et al, Tetrahedron, 2021, 78,

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
المراجع
Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br
Li, Lingchun; Wang, Fei; Ni, Chuanfa; Hu, Jinbo, Angewandte Chemie, 2013, 52(47), 12390-12394

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 15 min, 0 °C
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
المراجع
Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonate
Gershonov, Eytan; Amir, Dafna; Redy-Keisar, Orit; Binyamin, Iris; Yehezkel, Lea; et al, Journal of Fluorine Chemistry, 2021, 250,

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  20 h, 20 - 30 °C
1.2 Solvents: Methanol ;  20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
المراجع
A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate
Meng, Depei ; Li, Lingchun; Brown, Adam; Desrosiers, Jean-Nicolas ; Duan, Shengquan; et al, Cell Reports Physical Science, 2021, 2(4),

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Water ;  4 h, 50 °C
المراجع
Process for preparation of difluoromethyl substituted compounds
, China, , ,

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  2 min, rt
المراجع
Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds
, World Intellectual Property Organization, , ,

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  2 min, rt
المراجع
Deoxygenative Tri- and Difluoromethylthiolation of Carboxylic Acids with Benzothiazolium Reagents
Tironi, Matteo; Maas, Lilian M.; Garg, Arushi; Dix, Stefan; Goetze, Jan P.; et al, Organic Letters, 2020, 22(22), 8925-8930

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane ,  Water ;  rt; 1 h, rt
المراجع
From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation
Prakash, G. K. Surya; Ni, Chuanfa; Wang, Fang; Hu, Jinbo; Olah, George A., Angewandte Chemie, 2011, 50(11), 2559-2563

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
المراجع
Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in Flow
Nakayama, Yoshiki; Ando, Gaku; Abe, Manabu ; Koike, Takashi ; Akita, Munetaka, ACS Catalysis, 2019, 9(7), 6555-6563

طريقة الإنتاج 18

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ;  8 h, 60 °C
المراجع
Difluoromethylene phosphonium salt, synthesis and application thereof
, China, , ,

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  2 min, rt
المراجع
Silver-Catalyzed Nucleophilic Deoxydifluoromethylthiolation of Activated Aliphatic Alcohols with BT-SCF2H
Tironi, Matteo ; Hopkinson, Matthew N., European Journal of Organic Chemistry, 2022, 2022(18),

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
A1198284
نقاء:99%
كمية:5g
الأسعار ($):267.0